3-Bromo-5-cyclopropyl-4-methylpyridine
Overview
Description
3-Bromo-5-cyclopropyl-4-methylpyridine is a heterocyclic compound . It is a liquid with a molecular weight of 226.12 . It is also known by its IUPAC name, 3-bromo-5-(cyclopropylmethyl)-4-methylpyridine .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 3-Bromo-5-cyclopropyl-4-methylpyridine.Molecular Structure Analysis
The InChI code for 3-Bromo-5-cyclopropyl-4-methylpyridine is 1S/C10H12BrN/c1-7-9(4-8-2-3-8)5-12-6-10(7)11/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3rd position, a methyl group at the 4th position, and a cyclopropylmethyl group at the 5th position.Chemical Reactions Analysis
While specific reactions involving 3-Bromo-5-cyclopropyl-4-methylpyridine are not well-documented, brominated pyridines are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with a halide using a palladium catalyst .Physical And Chemical Properties Analysis
3-Bromo-5-cyclopropyl-4-methylpyridine is a liquid with a molecular weight of 226.12 .Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-cyclopropyl-4-methylpyridine: is a versatile intermediate in pharmaceutical research. It’s used in the synthesis of various pharmacologically active molecules. For instance, it can be utilized in the development of kinase inhibitors, which are crucial in cancer therapy . The compound’s structural motif is often found in molecules targeting central nervous system disorders and inflammatory diseases .
Material Science
In material science, this compound serves as a precursor for creating novel polymers and coatings. Its bromine atom can undergo further reactions to form bonds with other organic or inorganic materials, leading to the development of advanced materials with specific properties like increased durability or electrical conductivity .
Chemical Synthesis
This compound is instrumental in chemical synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It acts as a building block for synthesizing complex organic structures, contributing to the creation of new compounds with potential applications in various industries .
Agriculture
In agriculture, derivatives of 3-Bromo-5-cyclopropyl-4-methylpyridine could be explored for their potential use as herbicides or pesticides. The bromine functional group allows for further derivatization to create compounds that can interact with specific biological targets in pests and weeds .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis. It can help in the quantification and identification of similar compounds within complex mixtures, enhancing the accuracy of analytical methods like HPLC and LC-MS .
Environmental Science
In environmental science, this compound can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown can inform the development of safer chemicals that minimize environmental impact .
Biochemistry
3-Bromo-5-cyclopropyl-4-methylpyridine: has applications in biochemistry for probing enzyme mechanisms. It can act as an inhibitor or a substrate analog to study the function of enzymes, particularly those involved in signal transduction pathways .
Nanotechnology
Lastly, in nanotechnology, this compound can be used to synthesize organic frameworks that serve as scaffolds for creating nanoscale materials. These materials have applications in drug delivery, sensing, and catalysis .
Safety and Hazards
3-Bromo-5-cyclopropyl-4-methylpyridine is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
Mechanism of Action
Target of Action
3-Bromo-5-cyclopropyl-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It has been used in the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 is an enzyme that plays a crucial role in cyclic adenosine monophosphate (cAMP) degradation, a key messenger molecule in cells .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, in the synthesis of PDE4 inhibitors, it likely undergoes a series of reactions including nucleophilic substitution and oxidation . The exact mode of action depends on the specific synthetic pathway and the other reactants involved.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, transmetalation, and reductive elimination steps .
Result of Action
The result of the compound’s action is the formation of new compounds. For example, it can be used to synthesize PDE4 inhibitors . These inhibitors can increase cAMP levels in cells, leading to a variety of cellular effects depending on the cell type and context .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-cyclopropyl-4-methylpyridine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also affect the reaction rate and yield . Furthermore, the compound should be stored in a suitable, closed container to prevent degradation .
properties
IUPAC Name |
3-bromo-5-cyclopropyl-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(7-2-3-7)4-11-5-9(6)10/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVONRWPXIZBMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyclopropyl-4-methylpyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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